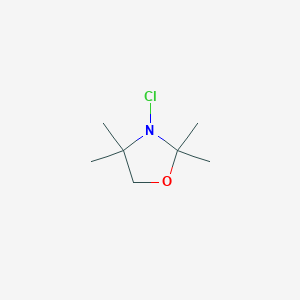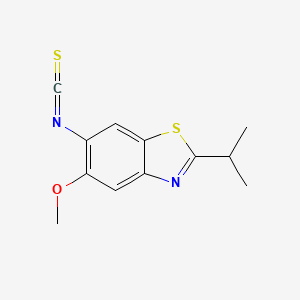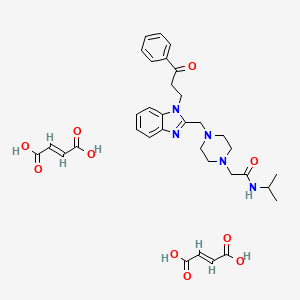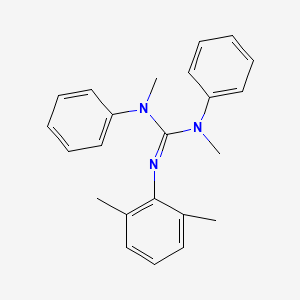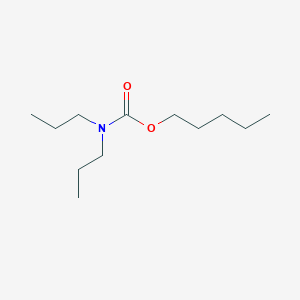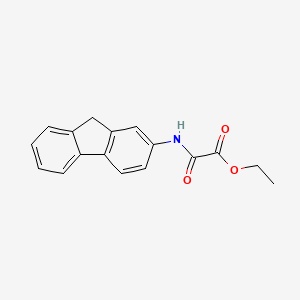
Oxamic acid, N-(2-fluorenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxamic acid, N-(2-fluorenyl)-, ethyl ester is a chemical compound with the molecular formula C17H15NO3. It is derived from oxamic acid and fluorenyl groups, and it is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxamic acid, N-(2-fluorenyl)-, ethyl ester typically involves the esterification of oxamic acid with an ethyl group, followed by the introduction of the fluorenyl group. One common method involves the reaction of ethyl oxalyl chloride with 2-aminofluorene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxamic acid, N-(2-fluorenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and various substituted esters.
Scientific Research Applications
Oxamic acid, N-(2-fluorenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Oxamic acid, N-(2-fluorenyl)-, ethyl ester exerts its effects involves its interaction with various molecular targets. The fluorenyl group can intercalate with DNA, affecting its structure and function. Additionally, the compound can undergo metabolic transformations that produce reactive intermediates, which can interact with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Acetylaminofluorene: A carcinogenic derivative of fluorene used in cancer research.
Fluorenone: An oxidized form of fluorene used in organic synthesis.
Fluorenyl benzoates: Compounds that undergo C-H bond oxidation through proton-coupled electron transfer.
Uniqueness
Oxamic acid, N-(2-fluorenyl)-, ethyl ester is unique due to its combination of the oxamic acid and fluorenyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
60550-98-3 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
ethyl 2-(9H-fluoren-2-ylamino)-2-oxoacetate |
InChI |
InChI=1S/C17H15NO3/c1-2-21-17(20)16(19)18-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3,(H,18,19) |
InChI Key |
IISVDDAVKLKCLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



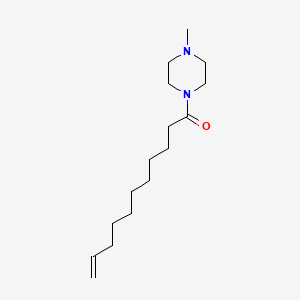
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)

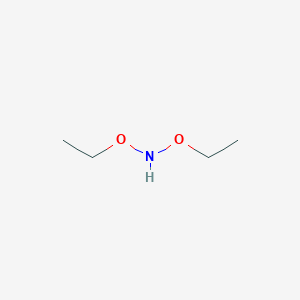
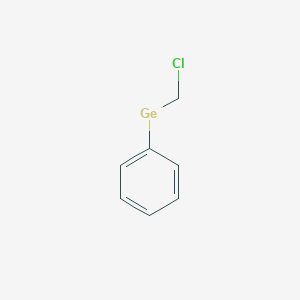
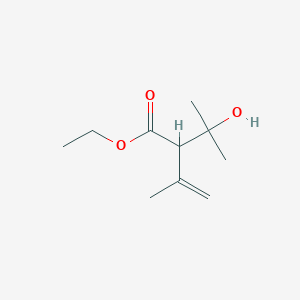
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
